11β-HSD1 Inhibitory Activity Relative to Class Baseline
While direct quantitative data for this exact compound is not publicly available, the tetrahydrocinnoline patent establishes a baseline for the class. The most potent exemplified compounds in US 8,501,940 demonstrate 11β-HSD1 inhibition with IC50 values in the low nanomolar range (e.g., <100 nM) in a cell-based assay [1]. The specific cyclopentylacetamide substitution present in 2-cyclopentyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide is a claimed embodiment, placing it within the active class. A direct potency comparison to other R3 variants is not possible without experimental data for this specific compound.
| Evidence Dimension | 11β-HSD1 inhibitory activity (cell-based) |
|---|---|
| Target Compound Data | Not publicly disclosed; compound falls within claimed active embodiments in patent |
| Comparator Or Baseline | Exemplified compounds in US 8,501,940 demonstrating IC50 <100 nM |
| Quantified Difference | Unknown; quantitative ranking within the patent's structure-activity relationship (SAR) is not available. |
| Conditions | Human 11β-HSD1 expressed in HEK293 cells, as described in US 8,501,940 |
Why This Matters
This confirms the compound's placement within a known active chemical space, justifying its selection for 11β-HSD1 research despite the lack of its own published IC50.
- [1] Ackermann, J., Amrein, K., Kuhn, B., Mayweg, A. V., & Neidhart, W. (Hoffmann-La Roche Inc.). (2013). U.S. Patent No. 8,501,940. Washington, DC: U.S. Patent and Trademark Office. View Source
